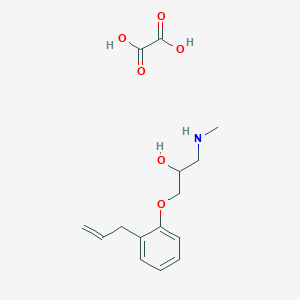

1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate

Description

Properties

IUPAC Name |

1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C2H2O4/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2;3-1(4)2(5)6/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWRRGXHQLPAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1=CC=CC=C1CC=C)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.3 g/mol

- CAS Number : 78510-05-1

- Structure : The compound features an allyl group, a phenoxy moiety, and a methylamino group, which contribute to its biological properties.

The biological activity of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological functions.

- Oxalate Activity : As an oxalate derivative, it may affect calcium oxalate metabolism, which is crucial in kidney stone formation and related disorders .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly due to the structural characteristics that allow interaction with microbial membranes.

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol on anxiety-related behaviors in animal models. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.

Case Study 2: Role in Kidney Health

Research focusing on dietary oxalates highlighted the compound's role in modulating urinary oxalate excretion. In a controlled study involving human subjects, the administration of the compound resulted in altered urinary profiles, indicating a potential therapeutic application in managing kidney stone formation .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Oxalate Metabolism : Studies have shown that compounds like 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol can influence the metabolic pathways of oxalates, potentially reducing the risk of calcium oxalate nephrolithiasis .

- Probiotic Interaction : Research has identified that certain probiotic strains can enhance the degradation of oxalates. This suggests a synergistic effect when combined with compounds like 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol, highlighting a novel approach to managing oxalate levels through dietary interventions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

Methylamino vs. Isopropylamino Derivatives

- Isopropylamino Analogs: 1-(2-Allylphenoxy)-3-(isopropylamino)propan-2-ol (): The bulkier isopropylamino group (-NHCH(CH₃)₂) may reduce binding affinity but improve metabolic stability. This substitution is common in β-blockers like propranolol . 1-(4-(2-Methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol fumarate (): The addition of a methoxyethyl group on the phenyl ring and fumarate counterion alters solubility and pharmacokinetics .

Data Table 1: Amino Group Variations

| Compound Name | Amino Group | Molecular Formula | Molecular Weight (g/mol) | Salt/Counterion |

|---|---|---|---|---|

| 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate | -NHCH₃ | C₁₄H₁₉NO₅* | 289.3 | Oxalate |

| 1-(2-Allylphenoxy)-3-(isopropylamino)propan-2-ol | -NHCH(CH₃)₂ | C₁₅H₂₃NO₂ | 265.4 | None (freebase) |

| 1-(4-(2-Methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol fumarate | -NHCH(CH₃)₂ | C₁₉H₃₀N₂O₆ | 406.5 | Fumarate |

*Calculated based on structural analysis.

Piperazinyl and Azepanyl Derivatives

- Piperazinyl Analog (): 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]propan-2-ol dihydrochloride introduces a piperazine ring, increasing molecular complexity and basicity. The dihydrochloride salt improves water solubility, but the larger structure may limit blood-brain barrier penetration .

- Azepanyl Analog (–17): 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate replaces the amino group with a seven-membered azepane ring.

Data Table 2: Cyclic Amine Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Salt/Counterion |

|---|---|---|---|---|

| 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]propan-2-ol dihydrochloride | Piperazinyl | C₂₁H₃₄Cl₂N₂O₃ | 465.4 | Dihydrochloride |

| 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate | Azepan-1-yl | C₂₁H₃₃NO₆ | 395.5 | Oxalate |

Counterion Effects

The choice of counterion significantly impacts physicochemical properties:

- Oxalate Salts (Target compound, ): Improve aqueous solubility and crystallinity. For example, 3-(isopropylamino)propane-1,2-diol oxalate () uses oxalate to enhance bioavailability .

- Dihydrochloride Salts (): Increase solubility in polar solvents but may cause gastric irritation.

- Fumarate Salts (): Offer intermediate solubility and are commonly used in sustained-release formulations .

Research Findings and Pharmacological Implications

- β-Blocker Activity: Isopropylamino derivatives () are established β-blockers. The target compound’s methylamino group may offer selectivity for β₁-adrenergic receptors, reducing off-target effects .

- Metabolic Stability: Bulkier substituents (e.g., azepanyl in ) enhance metabolic resistance, while methylamino’s simplicity may facilitate faster clearance .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate?

The synthesis typically involves nucleophilic substitution and amine protection strategies. For example:

- Step 1 : React 2-allylphenol with epichlorohydrin to form the phenoxy-epoxide intermediate.

- Step 2 : Open the epoxide ring using methylamine under controlled pH to avoid over-alkylation.

- Step 3 : Purify the free base via column chromatography and treat with oxalic acid to form the oxalate salt.

Key challenges include minimizing byproducts (e.g., dimerization) and ensuring stereochemical consistency. Use inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group .

Q. What analytical techniques validate the purity and structural integrity of this compound?

- HPLC : Use a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. Retention time should match reference standards (e.g., impurity profiles from pharmaceutical-grade analyses) .

- NMR : Confirm the presence of the allyl group (δ 5.0–6.0 ppm, multiplet) and oxalate counterion (δ 2.5–3.0 ppm, singlet for carbonyl) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 280.2 (free base) and 351.2 (oxalate salt).

Advanced Research Questions

Q. How can researchers address discrepancies in reported β-adrenergic receptor binding affinities for this compound?

Contradictory data may arise from:

- Salt Form Differences : Oxalate vs. hydrochloride salts alter solubility and receptor interaction. Compare dissociation constants (Kd) using radioligand binding assays under standardized buffer conditions (pH 7.4, 25°C) .

- Experimental Design : Ensure uniform cell lines (e.g., CHO-K1 expressing human β₁-AR) and control for endogenous catecholamines.

- Data Normalization : Express results as % inhibition relative to a reference antagonist (e.g., propranolol).

Q. What strategies improve the compound’s metabolic stability without compromising activity?

- Structural Modifications : Replace the allyl group with a cyclopropylmethyl moiety to reduce CYP450-mediated oxidation.

- Prodrug Approach : Esterify the hydroxyl group to enhance membrane permeability, with enzymatic cleavage in target tissues.

- In Silico Modeling : Use QSAR models to predict metabolic hotspots and optimize logP (aim for 1.5–2.5) .

Physicochemical and Safety Considerations

Q. What are the critical storage and handling protocols for this compound?

| Property | Value | Reference |

|---|---|---|

| Storage Temperature | 2–8°C (dry, inert atmosphere) | |

| Solubility | 25 mg/mL in DMSO | |

| Flash Point | >150°C (non-flammable) |

Q. Safety Precautions :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: 1 mg/m³) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s melting point?

Reported values (e.g., 85–89°C vs. 92–95°C) may reflect:

- Hydration State : Perform thermogravimetric analysis (TGA) to detect water content.

- Purity : Re-crystallize using ethanol/water (4:1) and verify via DSC (heating rate: 10°C/min) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.